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molecular formula C13H8N4O4 B8344621 2-Nitro-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenol

2-Nitro-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B8344621
M. Wt: 284.23 g/mol
InChI Key: VAWYCWJBAASKJX-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 3-hydroxy-4-nitrobenzoic acid (Maybridge). 1H NMR (300 MHz, DMSO-d6) δ 6.51 (d, J=9.1 Hz, 1 H), 6.92-7.31 (s (broad), 1 H), 7.61 (ddd, J=7.9, 4.8, 0.8 Hz, 1 H), 7.68 (dd, J=9.1, 2.4 Hz, 1 H), 8.40 (dt, J=7.9, 2.0 Hz, 1 H), 8.53 (d, J=2.4 Hz, 1 H), 8.77 (dd, J=4.8, 1.6 Hz, 1 H), 9.20 (d, J=1.6 Hz, 1 H) ppm; MS (DCI/NH3) m/z 285 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[OH:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:15](O)=O.N>>[N+:21]([C:20]1[CH:19]=[CH:18][C:14]([C:15]2[O:1][N:2]=[C:3]([C:4]3[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[CH:13][C:12]=1[OH:11])([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C1=NC(=NO1)C=1C=NC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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